4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one
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Overview
Description
Scientific Research Applications
Schiff Base Derivatives
The compound is a type of Schiff base, which are known for their multifaceted bioactive properties . Schiff bases are the condensation products of primary amines and carbonyl compounds, and they exhibit significant biological properties including analgesic, anti-inflammatory, antibacterial, anticonvulsant, anti-tubercular, anticancer, antioxidant, anthelmintic antiglycation, and antidepressant activities .
Metal Chelation
Schiff bases, including “4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one”, are excellent chelators and have a place in both qualitative and quantitative analysis of metals in aqueous media .
Sensor Applications
New complexes of Zn(II), Pd(II), and Pt(II) with Schiff bases are metal salts of 4-(dibutylamino)-2-hydroxybenzaldehyde and 4,5-diaminophthalonitrile. These complexes have been demonstrated to have sensor applications for imaging surface temperature (planar optodes) and monitoring rapid temperature changes (fiber optic microsensors) .
Biological Evaluation
A novel series of thiazolidinone derivatives have been synthesized from the intermediate 7-[4-(4-amino-phenylamino)-6-dimethylamino-[1,3,5]triazin-2-yloxy]-4-methyl-chromen-2-one, which contain coumarin derivative . These newly synthesized compounds were evaluated for their antimicrobial activity against several bacteria and fungi .
Mechanism of Action
Target of Action
The compound “4-[(Dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one” is also known as Lumefantrine . It is primarily used as an antimalarial agent in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . Therefore, its primary targets are the erythrocytic stages of Plasmodium spp .
Mode of Action
Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Biochemical Pathways
Lumefantrine affects the biochemical pathway of heme detoxification within the Plasmodium parasite. The parasite digests hemoglobin in its food vacuole, producing toxic heme. To detoxify the heme, the parasite biocrystallizes it to hemozoin (β-hematin). Lumefantrine inhibits the formation of β-hematin by forming a complex with hemin .
Pharmacokinetics
It is known that the compound is administered in combination with artemether for improved efficacy .
Result of Action
The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
properties
IUPAC Name |
4-[(dibutylamino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-6-8-20(9-7-5-2)13-15-11-19(22)23-18-10-14(3)17(21)12-16(15)18/h10-12,21H,4-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSZDFOGKVCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=O)OC2=C1C=C(C(=C2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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